1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c26-17(23-18-22-13-4-1-2-5-14(13)27-18)12-9-24(10-12)15-8-16(20-11-19-15)25-7-3-6-21-25/h3,6-8,11-12H,1-2,4-5,9-10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJREKOWIRXEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the pyrazole and pyrimidine rings, followed by their functionalization and coupling with other intermediates.
Formation of Pyrazole and Pyrimidine Rings: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones, while the pyrimidine ring is often formed via the condensation of amidines with β-dicarbonyl compounds.
Functionalization: The functionalization of these rings involves introducing various substituents to achieve the desired chemical properties. This step may include halogenation, nitration, or alkylation reactions.
Coupling Reactions: The final step involves coupling the functionalized pyrazole and pyrimidine rings with the azetidine-3-carboxamide moiety. This is typically achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of reaction steps, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit or activate enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Carboxamide Substituents : Replacing the tetrahydrobenzo[d]thiazol with oxadiazole (Compound 4) reduces molecular weight but may compromise target specificity due to reduced hydrophobicity .
- Heterocyclic Variations : Thiophene in Compound 5 introduces sulfur-mediated interactions, which could influence redox metabolism .
Pharmacological Implications
- Target Compound : The tetrahydrobenzo[d]thiazol group likely enhances binding to kinase domains via hydrophobic interactions, as seen in COPD-related compounds (e.g., Example 31 targets kinase pathways) .
- Compound 6 : The methylated benzo[d]thiazol group may improve metabolic stability compared to the target’s partially saturated analog, reducing oxidative degradation .
- Example 31: The propylamino side chain in this analog demonstrates the importance of auxiliary substituents in modulating potency and selectivity .
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
The molecular formula of the compound is with a molecular weight of approximately 441.5 g/mol. Its structure features a complex arrangement of pyrazole and pyrimidine rings, which are known for their biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with pyrazole and pyrimidine moieties have shown effectiveness against various bacterial strains and fungi. A study found that thienopyrimidine–sulfonamide hybrids demonstrated antibacterial activity with minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 125 to 250 µg/mL . While specific data on the target compound's antimicrobial efficacy is limited, its structural relatives suggest potential in this area.
2. Anticancer Properties
The compound's structural components are associated with anticancer activities. Compounds containing pyrazole and pyrimidine rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on similar compounds have indicated their ability to modulate kinase activity linked to cancer progression . The specific mechanism for the target compound remains to be elucidated but warrants further investigation.
3. Janus Kinase Inhibition
Similar compounds have been identified as Janus kinase inhibitors, which play critical roles in immune response modulation and inflammatory processes. The inhibition of these kinases can be beneficial in treating autoimmune diseases and certain cancers . Given the structural similarities with known kinase inhibitors, it is plausible that this compound may exhibit related activities.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole and pyrimidine derivatives:
- Study A : A series of synthesized pyrazolylpyrimidine derivatives were evaluated for herbicidal activity, showing promising results against weed species such as Pennisetum alopecuroides, with IC50 values indicating effective growth inhibition .
- Study B : Research focused on thienopyrimidine-sulfonamide hybrids demonstrated enhanced antibacterial activity compared to standard sulfonamides, suggesting that structural modifications can significantly impact efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Type | MIC/IC50 Value |
|---|---|---|---|
| Thienopyrimidine-Sulfadiazine Hybrid | Antibacterial | S. aureus | 125 µg/mL |
| Pyrazolylpyrimidine Derivative | Herbicidal | Pennisetum alopecuroides | 1.90 mg/L |
| Janus Kinase Inhibitor | Anticancer/Anti-inflammatory | Various cancer cell lines | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
